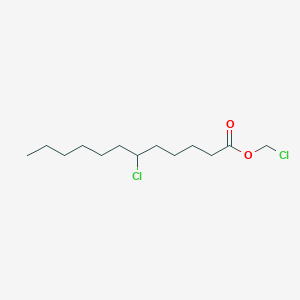

Chloromethyl 6-chlorododecanoate

Description

Chloromethyl 6-chlorododecanoate is a chlorinated ester compound characterized by a dodecanoic acid backbone (12-carbon chain) with a chlorine atom at the sixth carbon position and a chloromethyl ester functional group. These compounds are typically reactive due to the electron-withdrawing chlorine substituents, which enhance their utility in alkylation or cross-coupling reactions.

Properties

CAS No. |

80419-02-9 |

|---|---|

Molecular Formula |

C13H24Cl2O2 |

Molecular Weight |

283.2 g/mol |

IUPAC Name |

chloromethyl 6-chlorododecanoate |

InChI |

InChI=1S/C13H24Cl2O2/c1-2-3-4-5-8-12(15)9-6-7-10-13(16)17-11-14/h12H,2-11H2,1H3 |

InChI Key |

JPUSQOKDHBAWPK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCCC(=O)OCCl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Chloromethyl 6-chlorododecanoate typically involves the chloromethylation of 6-chlorododecanoic acid. One common method includes the reaction of 6-chlorododecanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI₂) in dichloromethane (CH₂Cl₂) at low temperatures . This method provides good yields and is suitable for industrial production due to its efficiency and relatively mild reaction conditions.

Chemical Reactions Analysis

Chloromethyl 6-chlorododecanoate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction Reactions: Reduction of the ester group can yield primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Scientific Research Applications

Chloromethyl 6-chlorododecanoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules for studying biological processes and interactions.

Medicine: It is employed in the development of drug delivery systems and prodrugs.

Mechanism of Action

The mechanism of action of Chloromethyl 6-chlorododecanoate involves its reactivity towards nucleophiles due to the presence of the electrophilic chloromethyl group. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, facilitating the synthesis of complex organic structures. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Chloromethyl 6-chlorododecanoate (inferred properties) with structurally related chlorinated esters and halogenated compounds, focusing on molecular structure, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison of Chlorinated Esters

Notes:

- *Molecular weights in are uniformly listed as 155.50, which may reflect inconsistencies in data entry or isomeric variations.

- Chloromethyl 6-chlorododecanoate (hypothetical) would have a longer carbon chain (C₁₃H₂₂Cl₂O₂; MW ~281.2), leading to higher hydrophobicity and boiling point compared to shorter-chain analogs .

Key Findings:

Chain Length and Reactivity: Shorter-chain analogs (e.g., Chloromethyl 6-chloroheptanoate) exhibit lower boiling points and higher volatility compared to longer-chain derivatives like Chloromethyl 6-chlorododecanoate. This property influences their suitability in high-temperature reactions or solvent-based applications . Longer chains enhance lipid solubility, making Chloromethyl 6-chlorododecanoate a candidate for drug delivery systems or surfactant synthesis.

Chlorine Substitution Position: The position of chlorine on the carbon chain affects electronic distribution and steric hindrance. For example, 6-chloroheptanoate derivatives may exhibit different reactivity patterns compared to 7-chloro isomers in nucleophilic substitution reactions .

Toxicity and Safety: Chloromethyl chlorosulfate (CAS 49715-04-0) and BCME (CAS 542-88-1) are highly toxic, with BCME classified as a potent carcinogen . While data on Chloromethyl 6-chlorododecanoate is lacking, structural similarities suggest rigorous handling protocols are warranted.

Applications: Chlorinated esters are widely used as intermediates in synthesizing pharmaceuticals (e.g., prodrugs) and agrochemicals. For instance, Chloromethyl 6-chloroheptanoate may serve as a precursor in antifungal agents , while BCME is restricted to closed industrial processes due to its hazards .

Research and Database Insights

- KLSD Database: Structural analogs of Chloromethyl 6-chlorododecanoate can be represented via SMILES strings (e.g., ClC(CCCCC)COCCl for 6-chloroheptanoate), enabling computational studies on bioactivity or degradation pathways .

- Merck Index: Provides authoritative data on melting points, solubility, and synthetic routes for chlorinated compounds, though specific entries for Chloromethyl 6-chlorododecanoate are absent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.